N-(2-(2-fluorophenyl)-2-methoxypropyl)pivalamide
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Overview
Description
N-(2-(2-fluorophenyl)-2-methoxypropyl)pivalamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorophenyl group, a methoxypropyl chain, and a pivalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-fluorophenyl)-2-methoxypropyl)pivalamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorophenylacetic acid and 2-methoxypropylamine.
Amidation Reaction: The 2-fluorophenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). The acid chloride is then reacted with 2-methoxypropylamine to form the amide intermediate.
Pivaloylation: The amide intermediate is subsequently reacted with pivaloyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-fluorophenyl)-2-methoxypropyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of 2-(2-fluorophenyl)-2-methoxypropanoic acid.
Reduction: Formation of N-(2-(2-fluorophenyl)-2-methoxypropyl)amine.
Substitution: Formation of 2-(2-methoxyphenyl)-2-methoxypropyl)pivalamide.
Scientific Research Applications
N-(2-(2-fluorophenyl)-2-methoxypropyl)pivalamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(2-fluorophenyl)-2-methoxypropyl)pivalamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the methoxypropyl chain can influence its pharmacokinetic properties. The pivalamide moiety can contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Ocfentanil: N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide.
Methoxyacetylfentanyl: A structurally related compound with similar pharmacological properties.
Uniqueness
N-(2-(2-fluorophenyl)-2-methoxypropyl)pivalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the pivalamide moiety distinguishes it from other similar compounds, providing enhanced stability and bioavailability.
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO2/c1-14(2,3)13(18)17-10-15(4,19-5)11-8-6-7-9-12(11)16/h6-9H,10H2,1-5H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFXWHYFJBHECZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C)(C1=CC=CC=C1F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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